[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol is an organic compound with the molecular formula C18H22O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol typically involves the reaction of 4-tert-butylbenzyl chloride with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its structural features make it suitable for investigating the binding affinities and mechanisms of action of various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors in the body.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
[4-Tert-butylphenyl]methanol: Lacks the methoxy group, resulting in different reactivity and applications.
[3-Methoxyphenyl]methanol: Lacks the tert-butyl group, leading to variations in its chemical properties and uses.
[3-[(4-Methylphenyl)methoxy]phenyl]methanol: Substitution of the tert-butyl group with a methyl group alters its characteristics.
Uniqueness
[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol is unique due to the presence of both the tert-butyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound with a wide range of applications in different fields.
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
[3-[(4-tert-butylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C18H22O2/c1-18(2,3)16-9-7-14(8-10-16)13-20-17-6-4-5-15(11-17)12-19/h4-11,19H,12-13H2,1-3H3 |
InChI Key |
WLHJBYGHUYGJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.